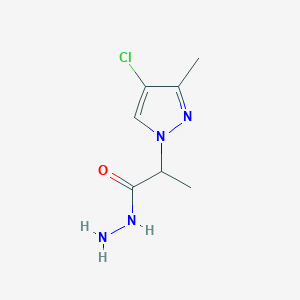

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanohydrazide

Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanohydrazide is a pyrazole-based hydrazide derivative with a chloro substituent at position 4 and a methyl group at position 3 of the pyrazole ring. The hydrazide functional group (-CONHNH₂) enables its use as a versatile building block in organic synthesis, particularly for constructing hydrazone derivatives via condensation reactions with aldehydes or ketones . The compound is commercially available (e.g., from CymitQuimica) and is classified as an irritant .

Properties

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4O/c1-4-6(8)3-12(11-4)5(2)7(13)10-9/h3,5H,9H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGUTHHOTOSBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 4-chloro-3-methylpyrazole with propanohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and synthetic or functional distinctions:

*Inferred formula based on structural analogs.

Key Comparison Metrics

3.1 Structural and Electronic Effects

- Hydrazone derivatives (e.g., benzylidene analogs in and ) exhibit extended conjugation, improving π-π stacking interactions in biological systems .

3.3 Spectral and Physicochemical Properties

- IR Spectroscopy : NH/NH₂ stretches (~3200–3400 cm⁻¹) and C=N peaks (~1600–1660 cm⁻¹) are consistent across hydrazides .

- Melting Points : Pyrazolo-pyrimidine derivatives (e.g., 236–238°C in ) have higher m.p. than hydrazones (e.g., 160–162°C for compound 5a), likely due to stronger intermolecular forces .

- Solubility: The target compound’s methyl group may improve lipophilicity compared to non-methylated analogs .

Biological Activity

The compound 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanohydrazide is a derivative of hydrazine and pyrazole, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 189.64 g/mol. The structure consists of a pyrazole ring substituted with a chlorine atom and a propanohydrazide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClN5 |

| Molecular Weight | 189.64 g/mol |

| CAS Number | [Not available] |

| Solubility | Soluble in DMSO |

| Melting Point | [Not available] |

Antimicrobial Activity

Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of several pyrazole derivatives, reporting minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited bactericidal activity through the inhibition of protein synthesis and nucleic acid production pathways .

The mechanism by which this compound exerts its antimicrobial effects appears to involve:

- Inhibition of Protein Synthesis: Targeting bacterial ribosomes.

- Disruption of Cell Wall Synthesis: Affecting peptidoglycan layers in bacteria.

- Biofilm Formation Inhibition: Reducing the ability of bacteria to form protective biofilms, which is crucial for their survival in hostile environments .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall synthesis |

Recent Studies

- Antimicrobial Efficacy: A recent study demonstrated that pyrazole derivatives exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with MBIC values ranging from 62.216 μg/mL to 124.432 μg/mL .

- Quorum Sensing Inhibition: Another investigation highlighted the ability of similar compounds to interfere with quorum sensing mechanisms in bacteria, thereby preventing biofilm formation and enhancing the effectiveness of existing antibiotics .

- Fungal Activity: The compound also showed potential antifungal properties, outperforming standard antifungal agents like fluconazole in specific tests against Candida species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.